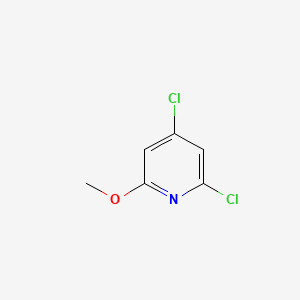

2,4-Dichloro-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWHMXYTPKDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733267 | |

| Record name | 2,4-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-43-1 | |

| Record name | 2,4-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Synthesis of 2,4-Dichloro-6-methoxypyridine from 2,4,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a strategic approach for the regioselective synthesis of 2,4-dichloro-6-methoxypyridine, a valuable building block in medicinal chemistry and drug development. Standard nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyridine typically yields the thermodynamically favored 2,6-dichloro-4-methoxypyridine isomer. To overcome this challenge, this guide outlines a three-step synthetic pathway that employs a silyl directing group to achieve the desired C-6 methoxylation with high regioselectivity. The methodology involves an initial regioselective silylation of the pyridine ring, followed by a directed nucleophilic substitution with a methoxide source, and concludes with a clean desilylation step to yield the target compound. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and quantitative data to enable the successful synthesis of this compound.

Introduction: The Challenge of Regioselectivity in Pyridine Functionalization

Polysubstituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The precise control of substituent placement on the pyridine ring is paramount for modulating the biological activity and physicochemical properties of these molecules. The direct functionalization of readily available starting materials like 2,4,6-trichloropyridine presents a significant challenge in regioselectivity.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation for introducing various functional groups. In the case of 2,4,6-trichloropyridine, the positions ortho and para to the ring nitrogen (C-2, C-6, and C-4) are activated towards nucleophilic attack. Theoretical and experimental evidence indicates that nucleophilic attack is generally favored at the C-4 position due to superior stabilization of the negative charge in the Meisenheimer intermediate.[1][2] Consequently, the reaction of 2,4,6-trichloropyridine with sodium methoxide predominantly yields the undesired 2,6-dichloro-4-methoxypyridine isomer.[3]

To achieve the synthesis of the less thermodynamically favored this compound isomer, a strategy that circumvents the inherent reactivity of the C-4 position is required. This guide focuses on a modern approach that utilizes a removable directing group to steer the nucleophilic attack to the desired C-6 position.

The Silyl Directing Group Strategy

A promising strategy to overcome the inherent C-4 selectivity involves the introduction of a bulky directing group at a position adjacent to the target reaction site. The use of a trialkylsilyl group, such as a trimethylsilyl (TMS) or a bulkier triisopropylsilyl (TIPS) group, at the C-3 or C-5 position of a halopyridine has been shown to sterically hinder attack at the neighboring C-4 position and electronically favor substitution at the C-6 (or C-2) position. This "silyl directing group" strategy offers a powerful tool for achieving unconventional regioselectivity in the functionalization of pyridine rings.

The overall synthetic workflow can be visualized as a three-step process:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Regioselective Silylation of 2,4,6-Trichloropyridine

The initial step involves the regioselective introduction of a silyl group at the C-3 position of 2,4,6-trichloropyridine. This is typically achieved through a deprotonation-silylation sequence using a strong, non-nucleophilic base followed by quenching with a silyl halide.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C in a dry ice/acetone bath.

-

Add 2,4,6-trichloropyridine (1.0 eq.) to the cooled THF.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

-

Add trimethylsilyl chloride (TMSCl) (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-trimethylsilyl-2,4,6-trichloropyridine.

Step 2: Directed Methoxylation of 3-Silyl-2,4,6-trichloropyridine

With the C-3 position silylated, the steric bulk of the silyl group is expected to disfavor nucleophilic attack at the C-4 position, thereby directing the incoming methoxide to the C-6 position.

Experimental Protocol:

-

To a solution of 3-trimethylsilyl-2,4,6-trichloropyridine (1.0 eq.) in anhydrous methanol, add sodium methoxide (1.2 eq.) at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product, 5-trimethylsilyl-2,4-dichloro-6-methoxypyridine, can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Desilylation to Yield this compound

The final step involves the removal of the silyl directing group to yield the target product. This can be achieved under mild conditions using a fluoride source.

Experimental Protocol:

-

Dissolve the crude 5-trimethylsilyl-2,4-dichloro-6-methoxypyridine (1.0 eq.) in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1 M in THF) to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours, monitoring the desilylation by TLC.

-

Once the reaction is complete, quench with water and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1. Silylation | 2,4,6-Trichloropyridine | LDA, TMSCl | THF | -78 to RT | 13 | 70-85 |

| 2. Methoxylation | 3-Silyl-2,4,6-trichloropyridine | Sodium Methoxide | Methanol | Reflux | 4-8 | 65-80 |

| 3. Desilylation | 5-Silyl-2,4-dichloro-6-methoxypyridine | TBAF | THF | RT | 1-2 | 85-95 |

Signaling Pathways and Logical Relationships

The regioselectivity of the nucleophilic aromatic substitution is governed by the electronic and steric properties of the pyridine ring. The following diagram illustrates the logical relationship influencing the site of methoxylation.

Figure 2: Influence of silyl group on methoxylation regioselectivity.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyridine presents a significant regiochemical challenge. The strategic implementation of a silyl directing group provides a robust and effective solution to favor the desired C-6 methoxylation over the thermodynamically preferred C-4 substitution. The three-step sequence of silylation, directed methoxylation, and desilylation offers a reliable pathway for accessing this valuable synthetic intermediate. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this and other similarly challenging substituted pyridine derivatives.

References

- 1. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic considerations for 2,4-dichloro-6-methoxypyridine. This halogenated and methoxy-substituted pyridine serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and novel materials. The presence of two reactive chlorine atoms and a methoxy group offers multiple avenues for selective functionalization.[1]

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative. While extensive experimental data is not widely published, its properties can be inferred from related compounds and computational predictions. Dichloropyridine scaffolds are recognized as important structural motifs in organic synthesis due to the versatile reactivity of the two chlorine atoms, which serve as reactive sites for nucleophilic substitution.[1] Methoxypyridines are also key synthetic intermediates, with the methoxy group capable of directing electrophilic aromatic substitution or being cleaved to form a pyridone.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1227572-43-1 | [2] |

| Molecular Formula | C₆H₅Cl₂NO | Inferred from Name |

| Molecular Weight | 178.02 g/mol | Inferred from Formula |

| Appearance | Not specified (likely solid or liquid) | N/A |

Molecular Structure and Identification

The structure of this compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a methoxy group at position 6.

References

2,4-Dichloro-6-methoxypyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. While specific research on this particular isomer is limited, this document extrapolates from the known chemistry of related compounds to offer insights into its properties, synthesis, and potential applications as a versatile building block in medicinal chemistry and materials science.

Core Compound Data

CAS Number: 1227572-43-1

Molecular Formula: C₆H₅Cl₂NO

The fundamental properties of this compound are summarized in the table below. These values are based on calculations from the molecular formula and data available from chemical suppliers, as dedicated experimental studies are not widely published.

| Property | Value | Source |

| Molecular Weight | 178.02 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis would likely involve the selective reaction of 2,4,6-trichloropyridine with one equivalent of sodium methoxide. The regioselectivity of this reaction is crucial. In related dichloropyrimidines, the presence of a methoxy group can influence the position of further nucleophilic attack. For dichloropyridines, the chlorine atoms at the 2- and 4-positions are activated towards nucleophilic substitution. Controlling the stoichiometry and reaction conditions would be key to achieving monosubstitution at the 6-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of the Isomer 2,6-Dichloro-4-methoxypyridine

The following protocol for a related isomer provides a strong starting point for the development of a synthesis for the 2,4-dichloro-6-methoxy derivative.

Objective: To synthesize 2,6-dichloro-4-methoxypyridine via nucleophilic aromatic substitution.

Materials:

-

2,4,6-Trichloropyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methanol (MeOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

A solution of 2,4,6-trichloropyridine (20.0 mmol) in anhydrous DMF (20 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0°C in an ice bath.

-

Sodium hydride (21 mmol) is carefully added to the solution, followed by the slow, dropwise addition of methanol (21 mmol).

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the DMF.

-

The residue is partitioned between ethyl acetate (30 mL) and water (15 mL).

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-5%) to yield the desired product.

Applications in Drug Discovery and Medicinal Chemistry

Dichloropyridine scaffolds are significant structural motifs in organic synthesis due to their versatile reactivity.[2] The two chlorine atoms serve as reactive sites for nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups.[2]

The methoxy group also plays a crucial role. It can act as a directing group in electrophilic substitutions and can modulate the basicity of the pyridine nitrogen.[2] In many synthetic strategies, the methoxy group serves as a "masked" pyridone, which can be unmasked by demethylation at a later stage. This is particularly useful when the more reactive pyridone functionality is not compatible with earlier reaction steps.

The combination of two reactive chlorine atoms and a methoxy group makes this compound a potentially valuable building block for creating libraries of substituted pyridines for screening in drug discovery programs.

Caption: Logical workflow for the use of this compound in drug discovery.

Safety Information

Based on data for structurally related compounds, this compound should be handled with care. The following hazards are likely associated with this chemical class:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the characterization of 2,4-dichloro-6-methoxypyridine. Due to the limited availability of experimental spectra for this specific compound in public-facing databases, this document focuses on predicted data generated from validated computational methods. These predictions offer valuable insights for the identification and structural elucidation of this compound. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, which are broadly applicable to compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and should be used as a reference for the identification of the compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.1 - 7.3 | Singlet | 1H | Pyridine Ring H-5 |

| ~6.8 - 7.0 | Singlet | 1H | Pyridine Ring H-3 |

| ~3.9 - 4.1 | Singlet | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃. Prediction algorithms utilize extensive databases of known chemical shifts and coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C-6 |

| ~150 - 152 | C-2 |

| ~148 - 150 | C-4 |

| ~115 - 117 | C-5 |

| ~110 - 112 | C-3 |

| ~54 - 56 | Methoxy (-OCH₃) |

Solvent: CDCl₃. Prediction is based on established computational chemistry methods.[1][2][3]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3150 | Weak | C-H Aromatic Stretch |

| ~2850 - 3000 | Medium | C-H Aliphatic Stretch (Methoxy) |

| ~1550 - 1600 | Strong | C=N, C=C Aromatic Ring Stretch |

| ~1400 - 1500 | Medium | C-H Bend |

| ~1250 - 1350 | Strong | C-O-C Asymmetric Stretch (Methoxy) |

| ~1000 - 1050 | Strong | C-O-C Symmetric Stretch (Methoxy) |

| ~700 - 850 | Strong | C-Cl Stretch |

Prediction based on characteristic vibrational frequencies of functional groups.[4][5][6]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Assignment |

| 177/179/181 | High | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion isotopic cluster |

| 162/164/166 | Medium | [M-CH₃]⁺ |

| 134/136/138 | Medium | [M-CH₃-CO]⁺ |

| 99/101 | High | [M-CH₃-CO-Cl]⁺ |

Prediction based on common fragmentation patterns for halogenated aromatic ethers. The isotopic pattern for two chlorine atoms (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature.[7][8][9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11][12]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-32 scans are co-added to improve the signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy [13][14][15]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups present in the molecule.

-

2.3 Mass Spectrometry (MS) [16][17][18][19][20]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

For high-resolution mass spectrometry (HRMS), further dilute the stock solution to the low µg/mL or ng/mL range.

-

-

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Infuse the sample solution into the mass spectrometer's ion source.

-

Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve optimal ionization and minimize fragmentation if the molecular ion is of primary interest.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine atoms.

-

If fragmentation is observed, analyze the m/z values of the fragment ions to deduce the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizer loader [nmrdb.org]

- 3. CASPRE [caspre.ca]

- 4. compoundchem.com [compoundchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. IR spectra prediction [cheminfo.org]

- 7. benchchem.com [benchchem.com]

- 8. Predicted LC-MS/MS Spectrum - 20V, Positive (FDB019739) - FooDB [foodb.ca]

- 9. Predicted LC-MS/MS Spectrum - 20V, Positive (FDB019741) - FooDB [foodb.ca]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. amherst.edu [amherst.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. photometrics.net [photometrics.net]

- 16. fiveable.me [fiveable.me]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2,4-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dichloro-6-methoxypyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a reasoned prediction based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of this and related compounds in a research and development setting.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are derived from the known effects of chloro and methoxy substituents on the pyridine ring, drawing comparisons with similar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | Doublet | ~2 Hz |

| H-5 | 6.5 - 6.7 | Doublet | ~2 Hz |

| -OCH₃ | 3.9 - 4.1 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 110 - 114 |

| C-4 | 148 - 152 |

| C-5 | 108 - 112 |

| C-6 | 163 - 167 |

| -OCH₃ | 53 - 56 |

Experimental Protocol for NMR Data Acquisition

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives such as this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the high-purity solid sample of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

A standard 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution and sensitivity.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to provide a spectrum with singlets for each carbon.

-

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

-

Temperature: 298 K (25 °C).

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the predicted signaling pathways within the molecule.

Caption: A logical workflow for the NMR analysis of this compound.

Caption: Predicted electronic effects of substituents on proton chemical shifts.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dichloro-6-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry and fragmentation patterns of analogous structures to construct a theoretical framework for its analysis.

Predicted Mass Spectrum Data

The fragmentation of this compound under electron ionization is anticipated to be governed by the inherent stability of the pyridine ring and the influence of its chloro and methoxy substituents. The molecular ion (M⁺˙) is expected to be observable, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms. Subsequent fragmentation will likely proceed through the loss of neutral fragments such as a methyl radical (•CH₃), carbon monoxide (CO), chlorine radical (•Cl), and hydrogen cyanide (HCN).

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Neutral Loss | Relative Abundance (Predicted) |

| [C₆H₅Cl₂NO]⁺˙ (Molecular Ion) | 177/179/181 | - | Moderate |

| [C₅H₂Cl₂NO]⁺ | 162/164/166 | •CH₃ | High |

| [C₅H₅ClNO]⁺˙ | 142/144 | •Cl | Moderate |

| [C₄H₂ClNO]⁺ | 135/137 | CO | Moderate |

| [C₄H₂ClN]⁺˙ | 111/113 | HCN | Low |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with approximate relative intensities of 9:6:1.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is predicted to follow several key pathways, initiated by the loss of a methyl radical from the methoxy group to form a stable acylium-type cation. Subsequent losses of carbon monoxide, a chlorine radical, and hydrogen cyanide from the pyridine ring are also anticipated.

Caption: Predicted primary fragmentation pathways of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of halogenated aromatic compounds can be employed.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

Filter the sample through a 0.2 µm syringe filter prior to injection.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

The following diagram illustrates the general workflow for the GC-MS analysis.

Reactivity of 2,4-Dichloro-6-methoxypyridine with Nucleophiles: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2,4-dichloro-6-methoxypyridine, a key heterocyclic building block in the development of pharmaceutical agents and functional materials. The document focuses on nucleophilic aromatic substitution (SNAr) reactions, detailing the underlying electronic factors that govern its reactivity and regioselectivity. Through a combination of theoretical principles, analogies to related heterocyclic systems, and detailed experimental protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals. Particular emphasis is placed on the directing effect of the 6-methoxy group, which significantly influences the position of nucleophilic attack.

Introduction

This compound is a versatile trifunctionalized pyridine derivative. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the ring nitrogen, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The methoxy group at the C6 position further modulates the electronic properties of the ring, playing a crucial role in directing the regioselectivity of these substitutions. Understanding the interplay of these functional groups is paramount for the rational design of synthetic routes to complex, selectively-functionalized pyridine-based molecules.

Theoretical Framework: Principles of Reactivity and Regioselectivity

The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.

Baseline Reactivity of 2,4-Dichloropyridine

In the absence of other substituents, 2,4-dichloropyridine generally undergoes nucleophilic substitution preferentially at the C4 position.[1] Attack at C4 (para to the nitrogen) allows for the delocalization of the resulting negative charge onto the electronegative pyridine nitrogen atom through resonance. This creates a more stable Meisenheimer intermediate compared to the one formed from attack at the C2 position (ortho to the nitrogen).[1]

The Directing Influence of the 6-Methoxy Group

The presence of an electron-donating group (EDG), such as a methoxy group at the C6 position, profoundly alters the electronic landscape of the pyridine ring and can reverse the typical regioselectivity. For the analogous 2,4-dichloro-6-methoxypyrimidine system, quantum mechanics (QM) analyses have shown that an EDG at C6 causes the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 to become similar in size, and, more importantly, it lowers the transition state energy for nucleophilic attack at the C2 position.[2][3] This counterintuitive C2 selectivity is a critical consideration for synthetic planning.[3] By analogy, this compound is predicted to preferentially undergo nucleophilic substitution at the C2 position.

Reactivity with Nucleophiles

Based on the theoretical framework, reactions with most nucleophiles are expected to yield the C2-substituted product, 2-substituted-4-chloro-6-methoxypyridine, as the major isomer.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a key transformation for introducing nitrogen-containing functionalities. The reaction typically proceeds under mild to moderate heating in the presence of a base to neutralize the HCl byproduct.

Table 1: Representative Conditions for Amination of Dichloropyridines/Pyrimidines

| Nucleophile | Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amine | 2,4-Dichloro-5-nitropyridine | Amine (1.1 eq), Et3N (2.0 eq), ACN, RT, 10 min | 4-Amino-2-chloro-5-nitropyridine | N/A | [4] |

| Ammonia | 2,4-Dichloro-5-nitropyridine | Aq. or alcoholic NH3 (excess), sealed vessel, 50-100°C | 4-Amino-2-chloro-5-nitropyridine | N/A | [4] |

| Tertiary Amine | 5-Substituted-2,4-dichloropyrimidine | Tertiary Amine, solvent | 2-(Dialkylamino)-4-chloro-5-substituted-pyrimidine | Good |[5] |

Reactions with O-Nucleophiles (Alkoxides)

Alkoxides are potent nucleophiles that readily displace the chloro substituents. The reaction of this compound with sodium methoxide, for instance, is expected to yield 2,6-dimethoxy-4-chloropyridine. These reactions are typically run in the corresponding alcohol as a solvent or in a polar aprotic solvent.

Table 2: Representative Conditions for Alkoxylation of Dichloropyrimidines

| Nucleophile | Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Methoxide | 2-Amino-4,6-dichloropyrimidine | NaOMe (1.05-1.10 eq), Methanol, Reflux, 1h | 2-Amino-4-chloro-6-methoxypyrimidine | 97% | [6] |

| Alkali Metal Alkoxide | 2-Amino-4,6-dichloropyrimidine | Alkoxide, Polar aprotic solvent (e.g., acetone), 5-60°C | 2-Amino-4-chloro-6-alkoxypyrimidine | High |[7] |

Reactions with S-Nucleophiles (Thiols)

Thiols, typically used as their more nucleophilic thiolate conjugate bases, react efficiently with activated aryl halides. The reaction is expected to proceed selectively at the C2 position to furnish 4-chloro-6-methoxy-2-(alkylthio)pyridines.

Table 3: General Conditions for Thiolation of Chloro-heterocycles

| Nucleophile | Substrate | Conditions | Product | Yield | Reference |

|---|

| Thiol (R-SH) | Generic Chloro-pyridine/pyrimidine | NaH or other base, THF or DMF, 0°C to RT | Thioether | Generally High | General Knowledge |

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and nucleophiles.

General Protocol for C2-Amination

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or 1,4-dioxane).

-

Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base such as triethylamine (2.0 equiv.) or diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Reaction: Stir the mixture at room temperature or heat to 50-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

General Protocol for C2-Alkoxylation

-

Setup: To a round-bottom flask, add the corresponding alcohol (e.g., methanol for methoxylation) and dissolve sodium metal (1.1 equiv.) portion-wise to generate the sodium alkoxide in situ. Alternatively, use a commercial solution of sodium alkoxide.

-

Reagent Addition: Add this compound (1.0 equiv.) to the alkoxide solution at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully quench by adding water. If a precipitate forms, it can be collected by filtration. Otherwise, remove the alcohol solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

General Protocol for C2-Thiolation

-

Setup: To a flask containing a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (N₂ or Ar), add the thiol (1.1 equiv.).

-

Thiolate Formation: Cool the solution to 0°C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the thiolate.

-

Reagent Addition: Add a solution of this compound (1.0 equiv.) in the same solvent dropwise to the thiolate solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Factors Influencing Reaction Outcome

The regiochemical outcome of nucleophilic substitution on this compound is a result of several interconnected factors. The diagram below illustrates the logical workflow for predicting the reaction product.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is dictated by a subtle interplay of electronic effects. Contrary to the general reactivity pattern of 2,4-dichloropyridine, the electron-donating 6-methoxy group is predicted to direct nucleophilic attack to the C2 position. This makes this compound a valuable precursor for the synthesis of 2-substituted-4-chloro-6-methoxypyridines, providing a reliable platform for the development of novel chemical entities in various scientific fields. The experimental protocols and theoretical insights provided herein offer a foundational guide for chemists seeking to utilize this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 7. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

The Versatile Scaffold: Unlocking the Potential of 2,4-Dichloro-6-methoxypyridine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methoxypyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its strategic substitution pattern, featuring two reactive chlorine atoms and a methoxy group, offers a versatile platform for the synthesis of diverse molecular architectures. This technical guide explores the application of this compound as a scaffold for the development of novel therapeutic agents, with a particular focus on its use in the synthesis of kinase inhibitors for cancer therapy. Detailed experimental protocols for key synthetic transformations, a compilation of quantitative biological data, and an overview of the targeted signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it an attractive core for the design of biologically active molecules. This compound, with its distinct arrangement of functional groups, serves as a valuable starting material for the generation of compound libraries with diverse pharmacological profiles. The differential reactivity of the two chlorine atoms, coupled with the electronic influence of the methoxy group, allows for selective and sequential functionalization, enabling the synthesis of complex molecules with precise structural control.[2] This guide will delve into the synthetic utility of this compound and the biological activities of its derivatives, particularly in the context of oncology.

Synthetic Applications

The two chlorine atoms at the 2- and 4-positions of the pyridine ring are the primary sites for synthetic modification. These positions are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing access to a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in the derivatization of the this compound core.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl group. This reaction is particularly useful for the synthesis of 4-aryl-2-chloro-6-methoxypyridine derivatives, which have shown promise as anticancer agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-aryl-2-chloro-6-methoxypyridine derivatives.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-6-methoxypyridine.

The Buchwald-Hartwig amination allows for the introduction of a nitrogen-based nucleophile at the 4-position of the pyridine ring, yielding 4-amino-2-chloro-6-methoxypyridine derivatives. This transformation is crucial for accessing compounds with potential as kinase inhibitors, as the amino group can serve as a key hydrogen bond donor.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Objective: To synthesize 4-amino-2-chloro-6-methoxypyridine derivatives.

Materials:

-

This compound

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and NaOtBu (1.4 equiv.).

-

Evacuate and backfill the tube with argon.

-

Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in dry, degassed toluene.

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the target 4-amino-2-chloro-6-methoxypyridine derivative.

Biological Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Anticancer Activity

Substituted methoxypyridine derivatives have shown potent cytotoxic activity against various cancer cell lines. The specific substitutions on the pyridine core play a crucial role in determining the potency and selectivity of these compounds.

Table 1: Cytotoxic Activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Derivatives

| Compound | R | IC₅₀ (µM) vs. HepG2 (Liver Cancer) | IC₅₀ (µM) vs. DU145 (Prostate Cancer) | IC₅₀ (µM) vs. MBA-MB-231 (Breast Cancer) | Reference |

| 5d | 4-bromophenyl | 1.52 | 2.11 | 3.24 | [3] |

| 5g | 4-methoxyphenyl | 1.21 | 1.89 | 2.56 | [3] |

| 5h | 4-nitrophenyl | 1.05 | 1.67 | 2.18 | [3] |

| 5i | 3-bromo-4-methoxyphenyl | 1.33 | 1.95 | 2.87 | [3] |

Data extracted from a study on a series of 2-methoxypyridine-3-carbonitrile derivatives.[3]

Kinase Inhibition

Many pyridine-containing compounds have been developed as kinase inhibitors. The pyridine scaffold can effectively occupy the ATP-binding pocket of kinases, and strategic substitutions can enhance potency and selectivity. Derivatives of this compound are being explored as inhibitors of key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

Signaling Pathways and Mechanisms of Action

The anticancer effects of many pyridine derivatives are attributed to their ability to inhibit key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in various cancers. Inhibition of kinases within this pathway is a major focus of cancer drug discovery. Pyridine-based molecules have been designed to target PI3K and mTOR.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridine derivatives.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers. Certain pyridine derivatives have been shown to inhibit kinases within this pathway, such as MEK and ERK.

Caption: Inhibition of the MAPK/ERK pathway by pyridine derivatives.

Experimental Workflow

The development of novel therapeutic agents from this compound generally follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse range of substituted pyridines with significant potential in medicinal chemistry. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures based on this scaffold. The resulting derivatives have demonstrated promising anticancer activity, often through the inhibition of key protein kinases involved in oncogenic signaling pathways. This technical guide provides a foundational resource for researchers to further explore the rich chemistry and therapeutic potential of this compound in the ongoing quest for novel and effective medicines.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2,4-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3][4] This protocol details the application of the Suzuki coupling for the selective arylation of 2,4-dichloro-6-methoxypyridine. This substrate is a valuable building block in medicinal chemistry, as the pyridine core is a privileged scaffold in numerous drug candidates. The presence of two chlorine atoms at different positions (C2 and C4) allows for selective or sequential functionalization, offering a versatile platform for creating diverse molecular libraries.

In the case of 2,4-dichloropyridines, the Suzuki coupling reaction often exhibits a regioselective preference for the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[5][6] This inherent selectivity can be further controlled and enhanced through the careful selection of ligands and reaction conditions.[5] This application note provides a detailed protocol for the C4-selective Suzuki coupling of this compound with a generic arylboronic acid, along with data on reaction optimization and a discussion of the reaction mechanism.

Reaction Principle and Signaling Pathways

The Suzuki coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[1][2][4] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the this compound.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The molecules synthesized using this protocol can be further elaborated. The remaining chlorine atom at the C2 position can be a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups and the rapid generation of diverse chemical entities for screening in drug discovery programs.[5]

Experimental Protocol: C4-Selective Suzuki Coupling

This protocol describes a general procedure for the C4-selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand)

-

Base (e.g., potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (or microwave reactor)

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or similar inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Microwave-assisted reactions can significantly shorten the reaction time (e.g., 15-30 minutes at 100-120 °C).[6][7]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloro-6-methoxypyridine.

Data Presentation

The following tables summarize typical reaction conditions and their impact on the yield of the C4-arylated product.

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |

| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 16 | 82 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF/H₂O (5:1) | 80 | 8 | 91 |

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 85 |

| 5 | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW) | 0.25 | 88[7] |

Yields are for the isolated C4-arylated product and are representative. Actual yields may vary depending on the specific arylboronic acid and precise reaction conditions.

Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dichloro-6-methoxypyridine with Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines, a structural motif prevalent in a vast array of pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,4-dichloro-6-methoxypyridine with various anilines, a reaction of significant interest in the synthesis of highly substituted pyridine derivatives.

The regioselective functionalization of polychlorinated pyridines presents a unique synthetic challenge. The inherent electronic properties of the pyridine ring, coupled with the influence of substituents, dictate the reactivity of the different chloro groups. In the case of this compound, the chlorine at the 2-position is generally more activated towards oxidative addition in palladium-catalyzed reactions compared to the chlorine at the 4-position.[3][4] This inherent reactivity allows for a high degree of regioselectivity in the mono-amination reaction, providing a versatile platform for the synthesis of complex molecules. The electron-donating methoxy group at the 6-position can further modulate the electronic properties of the pyridine ring, influencing the reaction kinetics and selectivity.

This document will detail the reaction mechanism, provide optimized protocols, and present data on the scope of the reaction with various substituted anilines.

Catalytic Cycle and Reaction Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[1]

-

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylpyridinamine product and regenerating the active Pd(0) catalyst.[1]

A potential side reaction is the hydrodehalogenation of the starting material, where a chlorine atom is replaced by a hydrogen atom. The choice of an appropriate ligand is crucial to promote the desired reductive elimination and suppress such side reactions. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst stability and activity.

Data Presentation

The following table summarizes representative yields for the regioselective mono-amination of this compound with a variety of substituted anilines. The reaction is highly selective for the substitution at the C-2 position.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 4-Chloro-6-methoxy-N-phenylpyridin-2-amine | 85-95 |

| 2 | 4-Methoxyaniline | 4-Chloro-N-(4-methoxyphenyl)-6-methoxypyridin-2-amine | 80-90 |

| 3 | 4-Chloroaniline | 4-Chloro-N-(4-chlorophenyl)-6-methoxypyridin-2-amine | 75-85 |

| 4 | 3,5-Dimethoxyaniline | 4-Chloro-N-(3,5-dimethoxyphenyl)-6-methoxypyridin-2-amine | 88[5] |

| 5 | 4-(Trifluoromethyl)aniline | 4-Chloro-6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridin-2-amine | 70-80 |

Note: The yields presented are typical and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. It is recommended to degas the solvent prior to use.

Materials and Reagents

-

This compound

-

Substituted aniline

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, SPhos, or RuPhos)[5]

-

Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

General Procedure for the Buchwald-Hartwig Amination

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the base (e.g., NaOtBu, 1.4 equivalents) and this compound (1.0 equivalent).

-

Add the substituted aniline (1.1-1.2 equivalents).

-

Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the dichloropyridine).

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Palladium Catalyst Selection for Cross-Coupling Reactions with 2,4-Dichloro-6-methoxypyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of palladium catalysts in cross-coupling reactions with 2,4-dichloro-6-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is a key strategy for the synthesis of novel compounds.

Introduction

This compound possesses two distinct reactive sites for cross-coupling, the C2 and C4 positions. The inherent electronic properties of the pyridine ring typically favor reaction at the C2 position, which is adjacent to the nitrogen atom. However, strategic selection of the palladium catalyst, and particularly the ancillary ligand, can overcome this inherent reactivity, enabling selective functionalization at the C4 position. This control of regioselectivity is crucial for accessing diverse chemical space and synthesizing specific target molecules. This guide offers a comparative overview of various palladium catalyst systems and detailed protocols to aid researchers in optimizing their synthetic routes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. For this compound, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl substituents. The choice of catalyst and ligand is critical for achieving high yields and controlling regioselectivity.

Catalyst and Ligand Selection:

-

For C4-selectivity: Sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote selective coupling at the C4 position of 2,4-dichloropyridines. The Pd(PEPPSI)(IPr) catalyst is a commercially available and effective option for this transformation.[1] Ligand-free "Jeffery" conditions can also provide high C4-selectivity.[1]

-

For general C-C bond formation (less regioselective or favoring C2): Traditional phosphine ligands like triphenylphosphine (PPh₃) can be used, often with Pd(PPh₃)₄ or by combining a palladium precursor like Pd(OAc)₂ with the phosphine ligand.[2][3][4]

Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Coupling Partner | Selectivity (C4:C2) | Yield (%) | Reference |

| Pd(PEPPSI)(IPr) | IPr | Various | Various | 60-100 | Arylboronic acids | 2.5:1 to 10.4:1 | Moderate to Good | [1] |

| PdCl₂ | None | Na₂CO₃ | Toluene/H₂O | 100-120 | Arylboronic acid | >99:1 (C4) | Modest | [1][5] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Various | 60-100 | Phenylboronic acid | Not specified | Good to Excellent | [2][3] |

| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Heptyl boronic pinacol ester | Dialkylation | 94 | [6] |

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted for the C4-selective coupling of an arylboronic acid with this compound using a Pd/IPr catalytic system.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PEPPSI)(IPr) (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk tube or similar)

Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PEPPSI)(IPr) (0.03 equiv), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7][8] For this compound, this reaction typically occurs with high regioselectivity at the more reactive C2 position.[9]

Catalyst and Ligand Selection:

-

For C2-selective amination: Catalyst systems based on bulky, electron-rich phosphine ligands are highly effective. A combination of a palladium precursor like Pd(OAc)₂ with a ligand such as Xantphos or BrettPhos is commonly employed.[9]

Data Presentation: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Amine | Selectivity | Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | NaOᵗBu | Toluene | 100 | Anilines | C2 selective (20:1 to 50:1) | Good | [9] |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Aniline | Not specified | Good | [10] |

| [Pd(cinnamyl)Cl]₂ | MorDalPhos | NaOᵗBu/KOH | H₂O | 110 | Secondary amines | Not specified | Good | [11] |

| Pd₂(dba)₃ | BrettPhos | NaOᵗBu | Toluene | Reflux | Primary/Secondary amines | Not specified | High | [10] |

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

This protocol is for the C2-selective amination of this compound with an aniline derivative.[9]

Materials:

-

This compound

-

Aniline derivative (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv) and Xantphos (0.04 equiv) to a dry reaction vessel.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound (1.0 equiv), the aniline derivative (1.2 equiv), and NaOᵗBu (1.4 equiv).

-

Seal the vessel and heat the mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 2-amino-4-chloro-6-methoxypyridine derivative.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often utilizing a palladium catalyst and a copper(I) co-catalyst.[12][13]

Catalyst and Ligand Selection:

-

A standard and effective catalyst system for the Sonogashira coupling of chloro-pyridines is a combination of a palladium(II) source, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI.[6][14] The phosphine ligands on the palladium are crucial for the catalytic cycle.

Data Presentation: Comparison of Catalyst Systems for Sonogashira Coupling

| Catalyst/Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Alkyne | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF/DMF | RT - Heat | Terminal Alkynes | Good | [6][14] |

| PdCl₂ | CuI | P(o-Tolyl)₃ | Toluene | 100 | N,N-diethylamino-tributyltin | Not specified | High | [15] |

| Pd on alumina | Cu₂O on alumina | None | None | THF-DMA | 80 | Phenylacetylene | 60 | [16] |

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Anhydrous THF or DMF

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

To a reaction flask, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

-

Dissolve the reactants in anhydrous THF or DMF.

-

Add triethylamine (2.0 equiv).

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Once the reaction is complete, dilute it with ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Diagram: Catalyst Selection Logic

Caption: Decision tree for palladium catalyst selection in cross-coupling reactions.

References

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

Ligand Selection for Regioselective Carbon-Carbon Bond Formation with 2,4-Dichloro-6-methoxypyridine: Application Notes and Protocols